(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features a combination of furan, oxadiazole, piperidine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a furan boronic acid or stannane.
Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction involving a ketone and an amine.
Attachment of the thiophene ring: The thiophene ring can be introduced through a similar coupling reaction as the furan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The compound can undergo substitution reactions, especially at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be facilitated by reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the oxadiazole ring may produce a piperidine-1-yl-amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of multiple heterocyclic rings suggests it could exhibit interesting pharmacological activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could participate in π-π interactions, while the oxadiazole and piperidine rings could form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(benzothiophen-2-yl)methanone: Similar structure but with a benzothiophene ring instead of a thiophene ring.
Uniqueness
The uniqueness of (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone lies in its combination of multiple heterocyclic rings, which can confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-16(13-4-2-10-23-13)19-7-5-11(6-8-19)14-17-18-15(22-14)12-3-1-9-21-12/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEKDSYLPAADJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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